Fmoc-Trp(Boc)-OH

Vue d'ensemble

Description

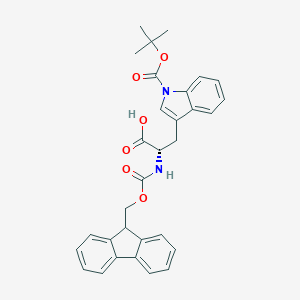

Fmoc-Trp(Boc)-OH: is a compound used in peptide synthesis. It is a derivative of tryptophan, an essential amino acid, and is protected by two groups: the 9-fluorenylmethoxycarbonyl (Fmoc) group and the tert-butoxycarbonyl (Boc) group. These protecting groups are crucial in peptide synthesis to prevent unwanted reactions at specific sites of the amino acid during the synthesis process .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Trp(Boc)-OH involves several steps. Initially, tryptophan is protected at the amino group with the Fmoc group. This is typically achieved by reacting tryptophan with 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate. The carboxyl group of tryptophan is then protected with the Boc group using di-tert-butyl dicarbonate in the presence of a base like triethylamine .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high efficiency and purity of the final product .

Analyse Des Réactions Chimiques

Fmoc Group Removal

The Fmoc (9-fluorenylmethyloxycarbonyl) group is cleaved under basic conditions, typically using 20% piperidine in DMF. This deprotection step is reversible and occurs via a β-elimination mechanism, forming a dibenzofulvene intermediate . The reaction is rapid (≤5 minutes) and leaves the Boc (tert-butyloxycarbonyl) group on the tryptophan indole nitrogen intact .

Boc Group Cleavage

The Boc group is removed under acidic conditions, commonly with trifluoroacetic acid (TFA) in the presence of scavengers like triisopropylsilane (TIS) or water. The mechanism involves SN1-type cleavage , generating a tert-butyl cation intermediate . Subsequent protonation yields a carboxy-indole intermediate (N-in-carboxy tryptophan), which prevents alkylation/sulfonation side reactions during TFA-mediated resin cleavage .

Key Reaction Pathway :The carboxy-indole intermediate is hydrolyzed to free tryptophan during aqueous work-up .

Suppression of Side Reactions

This compound addresses two major side reactions in SPPS:

Sulfonation and Alkylation

- Unprotected tryptophan reacts with sulfonic acid byproducts (e.g., from arginine’s Pbf/Pmc groups) to form sulfonated adducts .

- Boc protection at the indole nitrogen reduces electrophilicity, preventing nucleophilic attack by sulfur species .

Cation-Induced Modifications

- The tert-butyl cation generated during Boc deprotection can alkylate sensitive residues (e.g., methionine, tyrosine). Scavengers like TIS or water trap these cations .

Acid Lability and Stability Comparison

A comparative study of Boc- and Thp (tetrahydropyranyl)-protected tryptophan derivatives revealed:

| Protecting Group | Stability in 1% TFA/DCM | Deprotection Efficiency |

|---|---|---|

| Boc | Stable for >24 hours | 95% cleavage in 2 hours |

| Thp | Partial decomposition | 85% cleavage in 2 hours |

The Boc group demonstrates superior stability under mild acidic conditions, making it ideal for multi-step syntheses .

GLP-1 Analog Production

Used in synthesizing glucagon-like peptide-1 analogs for type 2 diabetes treatment, where its stability under repetitive piperidine treatments ensures high fidelity .

Antimicrobial Peptides

Enables the synthesis of ferrocenoylated Arg-Trp peptides with enhanced antibacterial activity by preventing tryptophan modification during SPPS .

Applications De Recherche Scientifique

Peptide Synthesis

Fmoc-Trp(Boc)-OH is primarily utilized in the synthesis of peptides containing tryptophan residues. The dual protection scheme of Fmoc for the amino group and Boc for the indole nitrogen allows for selective deprotection, facilitating the construction of complex peptide sequences. This capability is crucial for developing peptide-based therapeutics and studying protein interactions.

- Key Features:

Drug Delivery Systems

Recent studies have demonstrated the potential of this compound in drug delivery applications. For instance, it has been conjugated with poly(d,l-lactic-co-glycolic acid) (PLGA) to create microspheres capable of controlled drug release. The release rate of Fmoc-Trp(Boc) from these systems can be modulated by altering the PLGA composition, which affects polymer degradation rates.

- Release Profile:

Biochemical Research

In biochemical research, this compound has been employed as a chiral solvating agent in NMR spectroscopy to differentiate enantiomers of various phosphorus compounds. This application highlights its utility in analytical chemistry, particularly in determining enantiomeric purity.

- Study Findings:

Case Study 1: Controlled Release Systems

A study investigated the conjugation of this compound with PLGA to create drug delivery microspheres. The research focused on optimizing coupling reaction conditions and evaluating the release profile of the conjugated compound.

- Results:

Case Study 2: Chiral Differentiation

Another study utilized this compound as a chiral solvating agent to differentiate enantiomers in various phosphorus compounds.

Mécanisme D'action

The mechanism of action of Fmoc-Trp(Boc)-OH in peptide synthesis involves the protection and deprotection of functional groups to allow selective reactions at specific sites. The Fmoc group protects the amino group of tryptophan, preventing unwanted reactions during peptide bond formation. The Boc group protects the carboxyl group, ensuring that it does not react prematurely .

Comparaison Avec Des Composés Similaires

Fmoc-Trp-OH: Similar to Fmoc-Trp(Boc)-OH but lacks the Boc protection on the carboxyl group.

Fmoc-Trp(Boc)-OPfp: A pentafluorophenyl ester derivative used for more efficient coupling reactions.

Uniqueness: this compound is unique due to its dual protection, which provides greater control over the synthesis process, allowing for the selective formation of peptide bonds and preventing side reactions .

Activité Biologique

Fmoc-Trp(Boc)-OH (N-alpha-Fmoc-Nin-Boc-L-tryptophan) is a modified amino acid derivative extensively utilized in peptide synthesis and drug development. Its unique structural features, combining the Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butoxycarbonyl) protecting groups, provide stability and versatility in biochemical applications. This article reviews the biological activity of this compound, highlighting its role as an inhibitor, its applications in drug design, and its potential therapeutic uses.

Chemical Structure and Properties

- Fmoc Group : Provides a stable and easily removable protective group for the amino terminus, facilitating solid-phase peptide synthesis (SPPS).

- Boc Group : Protects the indole nitrogen of tryptophan, crucial for maintaining the integrity of the tryptophan residue during peptide elongation.

Inhibition of Enzymatic Activity

This compound has been studied for its inhibitory effects on butyrylcholinesterase (BChE), an enzyme involved in neurotransmission. Research indicates that this compound exhibits significant inhibitory activity compared to other Fmoc-amino acids. The following table summarizes findings related to its inhibition constants ():

| Compound | (µM) | Relative Activity (%) |

|---|---|---|

| This compound | 25 | 60 |

| Fmoc-Trp | 200 | 90 |

| Fmoc-Leu | 15 | 55 |

| Fmoc-Lys | 20 | 65 |

These results indicate that this compound is a potent inhibitor of BChE, with a value significantly lower than that of its unmodified counterpart, Fmoc-Trp .

Selectivity for BChE over AChE

In comparative studies, this compound was shown to selectively inhibit BChE without affecting acetylcholinesterase (AChE) activity. This selectivity is crucial for developing therapeutic agents targeting specific cholinergic pathways without compromising other neurotransmission processes .

Bioactive Peptides

This compound is integral in designing bioactive peptides that can interact with various biological targets. Its incorporation into peptide sequences enhances stability and biological activity due to tryptophan's aromatic side chain properties. Peptides synthesized with this derivative have shown promise as therapeutic agents in treating diseases related to tryptophan metabolism .

Nanoparticle Formation

Recent studies have explored the use of this compound in creating nanoparticles for targeted drug delivery systems. These nanoparticles leverage the self-assembling nature of the compound, driven by the Fmoc group. This characteristic allows for effective encapsulation and delivery of anticancer drugs .

Study on Antimicrobial Peptides

A study demonstrated that peptides synthesized using this compound exhibited enhanced antibacterial properties when subjected to L-to-D substitution scans. This approach allowed researchers to identify novel antimicrobial agents derived from tryptophan-containing peptides .

MTT Assay for Biocompatibility

The biocompatibility of nanoparticles formed from this compound was assessed using MTT assays, which indicated favorable results for cellular viability and proliferation. This suggests potential applications in drug delivery systems targeting cancer cells .

Advantages and Limitations

Advantages

- Ease of Deprotection : The protective groups can be removed under mild conditions, preserving peptide integrity.

- Stability : The dual protection ensures stability during synthesis.

- Versatility : Allows incorporation of tryptophan into complex peptide sequences.

Limitations

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30N2O6/c1-31(2,3)39-30(37)33-17-19(20-10-8-9-15-27(20)33)16-26(28(34)35)32-29(36)38-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h4-15,17,25-26H,16,18H2,1-3H3,(H,32,36)(H,34,35)/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADOHASQZJSJZBT-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60431755 | |

| Record name | Fmoc-Trp(Boc)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

526.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143824-78-6 | |

| Record name | Fmoc-L-Trp(Boc)-OH | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143824-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-Trp(Boc)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3V4CFM5R8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.